molecular formula C21H29N3O B6126833 [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6126833
M. Wt: 339.5 g/mol
InChI Key: JHYHCIXQBKLUTK-UHFFFAOYSA-N
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Description

[1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a unique structure combining isoquinoline and piperidine moieties

Properties

IUPAC Name

[1-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c25-16-17-7-11-24(12-8-17)20-5-2-10-23(15-20)14-19-4-1-3-18-13-22-9-6-21(18)19/h1,3-4,6,9,13,17,20,25H,2,5,7-8,10-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYHCIXQBKLUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)N4CCC(CC4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with isoquinoline and piperidine derivatives, followed by a series of functional group transformations and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process might include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Its potential as a pharmacological agent is of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific molecular targets might make it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Piperidine Derivatives: Compounds featuring piperidine rings.

Uniqueness

What sets [1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol apart is its combined isoquinoline and piperidine structure, which may confer unique chemical and biological properties not found in simpler analogs.

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